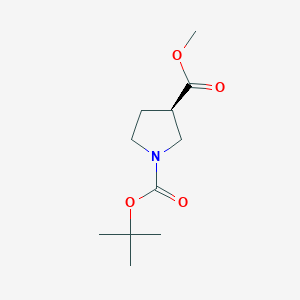

(R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate

説明

®-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and a methyl group, along with two ester functional groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of the substituents around the chiral center.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diester.

Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides or alkylating agents.

Esterification: The ester functional groups are introduced through esterification reactions, typically involving the reaction of carboxylic acids with alcohols in the presence of a catalyst.

Industrial Production Methods

Industrial production of ®-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

化学反応の分析

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis to yield corresponding carboxylic acids or alcohols. The tert-butyl ester demonstrates greater stability under basic conditions compared to the methyl ester due to steric protection .

*Estimated from analogous hydrolysis procedures .

Nucleophilic Substitution

The methyl ester group participates in transesterification and amide formation under mild conditions, while the tert-butyl group remains intact .

Key example :

text1. Reaction with NaH/CH₃I in DMF at 0°C → 28°C: - **[Product](pplx://action/followup)**: 1-tert-butyl 3-methoxypyrrolidine-1,3-dicarboxylate - **[Yield](pplx://action/followup)**: Quantitative (crude)[11]

Grignard and Organometallic Additions

The pyrrolidine ring’s stereochemistry influences reactivity in nucleophilic additions . Methylmagnesium bromide selectively adds to the carbonyl group of intermediates derived from this compound .

Catalytic Hydrogenation

While direct hydrogenation data for this compound is limited, structurally similar pyrrolidine dicarboxylates undergo stereoselective reduction of unsaturated bonds using Pd/C or Raney Ni.

Proposed pathway :

Oxidation Reactions

The methyl ester’s α-hydrogens are susceptible to oxidative degradation under strong conditions (e.g., KMnO₄), though specific studies on this compound are sparse.

Stability and Side Reactions

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 441717-40-4

The compound features a pyrrolidine ring with tert-butyl and carboxylate substituents, which contribute to its reactivity and biological activity. The presence of these functional groups allows for diverse chemical reactions, including hydrolysis and esterification, under controlled conditions .

Applications in Organic Synthesis

This compound serves as a versatile building block in the synthesis of various organic compounds. Its applications include:

- Synthesis of Bioactive Molecules : The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its ability to form stable intermediates.

- Chiral Building Block : As a chiral compound, it plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds that are essential in drug development .

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry through its interaction with biological targets. Notable applications include:

- Pharmacological Studies : Research indicates that (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate can modulate the activity of specific enzymes or receptors, making it a candidate for drug design.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting tumor growth through various mechanisms .

Data Table: Summary of

作用機序

The mechanism of action of ®-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact mechanism depends on the specific application and target molecule.

類似化合物との比較

Similar Compounds

(S)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate: The enantiomer of the compound with the opposite stereochemistry.

1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate: Without specific stereochemistry.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A structurally similar compound with a pyrazole ring instead of a pyrrolidine ring.

Uniqueness

®-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable in asymmetric synthesis and chiral drug development.

生物活性

(R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 441717-40-4

- Molecular Structure : The compound features a pyrrolidine ring with two carboxylate groups that enhance its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies focusing on its potential as an antiviral, anti-inflammatory, and antibacterial agent.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antiviral properties. For instance, a related compound demonstrated moderate inhibition of neuraminidase with an IC₅₀ value of 50 μM, indicating potential as a lead for developing antiviral agents targeting influenza viruses .

Table 1: Antiviral Activity of Pyrrolidine Derivatives

| Compound | Target Virus | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| A-87380 | Influenza | 50 | Neuraminidase inhibition |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

In vitro studies have shown that certain pyrrolidine derivatives can inhibit pro-inflammatory cytokine production. For example, the compound MZO-2 was tested for its ability to suppress LPS-induced TNF-α production in whole blood cultures, demonstrating significant anti-inflammatory effects comparable to established drugs like tacrolimus .

Antibacterial Activity

Pyrrolidine derivatives have also been explored for their antibacterial properties. Some compounds in this class showed promising activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 | |

| Compound B | Escherichia coli | 10 |

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key viral enzymes essential for replication.

- Modulation of Cytokine Production : The anti-inflammatory properties may arise from the modulation of signaling pathways involved in cytokine production.

Case Studies

-

Antiviral Efficacy Study :

In a study evaluating various pyrrolidine derivatives against HSV-1, it was found that compounds with ester functionalities exhibited enhanced inhibitory effects compared to their acid counterparts. This suggests that structural modifications can significantly influence biological activity . -

Anti-inflammatory Response :

Research involving the administration of MZO-2 in animal models showed a reduction in edema and inflammatory markers post-treatment, indicating the compound's potential as an anti-inflammatory agent in clinical settings .

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWFYAVKYUQMRE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363864 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441717-40-4 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。